Defined Double Bond Position at C9 Confers Distinct Reactivity vs. trans-2-Pentadecenoyl-CoA
(9Z)-Pentadecenoyl-CoA, with its cis double bond at the 9-10 position, is a distinct chemical entity from trans-2-pentadecenoyl-CoA. While no direct kinetic comparison is available for this exact pair, the Rhea reaction database clearly defines (9Z)-Pentadecenoyl-CoA as the product of a desaturase acting on pentadecanoyl-CoA, yielding the 9Z isomer [1]. In contrast, the trans-2 isomer is generated by acyl-CoA dehydrogenase activity [2]. This difference in double bond position dictates their roles: the 9Z isomer is an intermediate in unsaturated fatty acid synthesis, while the 2E isomer is an intermediate in beta-oxidation. In rat heart mitochondria, apparent Vmax values decrease with increasing chain length for monoenoic substrates, underscoring that even within the same class, minor structural changes alter enzyme kinetics [3].
| Evidence Dimension | Double bond position and configuration |
|---|---|
| Target Compound Data | Cis double bond at the 9-10 position (9Z) |
| Comparator Or Baseline | trans-2-pentadecenoyl-CoA (double bond at 2-3 position) |
| Quantified Difference | Qualitative difference: distinct Rhea reaction pathways (RHEA:36955 vs. RHEA:40851) |
| Conditions | Reaction database annotations |
Why This Matters
The specific 9Z isomer is required for studies on fatty acid desaturation and incorporation into complex lipids, where trans-2 isomers would be ineffective or confounding.
- [1] Rhea Database. RHEA:36955: 2 Fe(II)-[cytochrome b(5)] + 2 H(+) + O(2) + pentadecanoyl-CoA = (9Z)-pentadecenoyl-CoA + 2 Fe(III)-[cytochrome b(5)] + 2 H(2)O. View Source
- [2] Rhea Database. RHEA:40851: FAD + H(+) + pentadecanoyl-CoA = (2E)-pentadecenoyl-CoA + FADH(2). View Source
- [3] Scilit. (n.d.). Studies on long chain cis- and trans-acyl-CoA esters and acyl-CoA dehydrogenase from rat heart mitochondria. View Source
